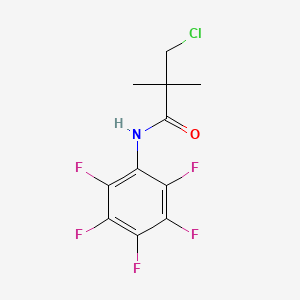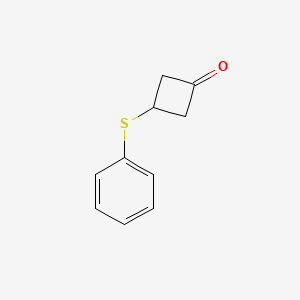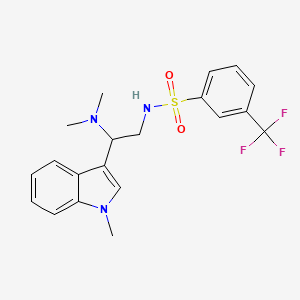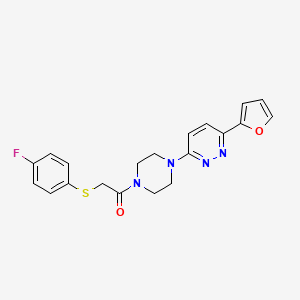
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel derivatives, including oxadiazole and quinazolinone rings, is a crucial area of research. For instance, Dewangan et al. (2016) reported on the synthesis, characterization, and biological activity screening of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. These compounds were synthesized through cyclization reactions involving carbohydrazide intermediates, leading to the production of novel derivatives with potential analgesic and anti-inflammatory activities D. Dewangan, V. S. Verma, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongade, 2016.
Potential Applications in Sensing and Biological Activities
Compounds with oxadiazole and quinazolinone moieties have been explored for various applications, including as chemosensors and in biological contexts. For example, Zhang et al. (2020) developed reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide derivatives, showcasing the utility of oxadiazole compounds in detecting fluoride ions L. Zhang, F. Zhang, L. Ding, Junkuo Gao, 2020.
Additionally, Sirgamalla and Boda (2019) synthesized a series of benzo[de]isoquinoline-1,3(2H)-dione derivatives, evaluating their antibacterial and antifungal activities, thus highlighting the potential of these compounds in antimicrobial applications Rambabu Sirgamalla, Sakram Boda, 2019.
Advances in Material Science
The research on such compounds extends into material science, where their unique properties could be harnessed for the development of novel materials. The synthesis and evaluation of derivatives for their antioxidant properties in lubricating greases, as reported by Hussein et al. (2016), demonstrate the potential industrial applications of these chemical structures Modather F. Hussein, M. Ismail, R. El-Adly, 2016.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl ether group and a pentyl group. The reaction is carried out using a suitable coupling agent to form the desired product.", "Starting Materials": [ "3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3-pentylquinazoline-2,4(1H,3H)-dione", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "The 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is activated using a coupling agent such as EDC, HATU, or DIC.", "The activated oxadiazole derivative is then reacted with 3-pentylquinazoline-2,4(1H,3H)-dione in the presence of a suitable base (e.g. DIPEA, TEA) to form the desired product.", "The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1359051-24-3 |
Formule moléculaire |
C29H28N4O4 |
Poids moléculaire |
496.567 |
Nom IUPAC |
3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |
Clé InChI |
CESYJMMBEMZTPZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2843279.png)


![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)